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N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide Documentation Hub

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  • Product: N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
  • CAS: 5588-11-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide

Title: Physicochemical Profiling and Synthetic Methodologies of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide in Antimycobacterial Drug Design Target Audience: Researchers, Medicinal Chemists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Synthetic Methodologies of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide in Antimycobacterial Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

The compound N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide (also known as N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide) represents a strategic structural evolution of the frontline antitubercular drug, isoniazid (INH). While INH is highly effective against Mycobacterium tuberculosis, its clinical utility is frequently compromised by rapid metabolism via hepatic N-acetyltransferase 2 (NAT2) and subsequent hepatotoxicity[1].

By condensing the primary amine of isoniazid's hydrazide moiety with 2,5-hexanedione, medicinal chemists generate a 2,5-dimethylpyrrole derivative. This modification serves a dual physicochemical purpose:

  • Steric Shielding: The incorporation of the pyrrole ring eliminates the primary amine, effectively blocking the primary site of NAT2 acetylation.

  • Lipophilicity Enhancement: The highly lipophilic 2,5-dimethylpyrrole system significantly increases the molecule's partition coefficient (LogP), theoretically enhancing passive diffusion across the lipid-rich mycobacterial cell wall[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of this compound’s physicochemical properties, the causality behind its synthetic protocols, and validated methodologies for its characterization.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide requires analyzing the interplay between its electron-deficient pyridine ring and its electron-rich pyrrole system.

Unlike basic aliphatic amines, the nitrogen atom within the pyrrole ring is non-basic; its lone pair of electrons is fully delocalized into the aromatic π -system to satisfy Hückel's rule (4n+2). Consequently, the molecule's acid-base chemistry is dominated entirely by the pyridine nitrogen (pKa 5.2)[3].

Table 1: Calculated Physicochemical Parameters

Note: Values are derived from standard cheminformatics predictive models based on the structural pharmacophore.

ParameterValue / DescriptionPharmacological ImplicationMolecular FormulaC12H13N3OStandard small-molecule space.Molecular Weight215.25 g/mol Optimal for oral bioavailability (Lipinski’s Rule of 5 compliant).LogP (Octanol/Water)~1.8 - 2.2Significant increase from INH (-0.7). Enhances lipid membrane permeation.Topological Polar Surface Area~55 ŲReduced from INH (~68 Ų). Indicates improved blood-brain barrier penetration.H-Bond Donors1 (Amide NH)Limits excessive aqueous solvation, favoring lipid partitioning.H-Bond Acceptors2 (Carbonyl O, Pyridine N)Maintains target binding capabilities (e.g., InhA or novel targets).Aromatic Rings2Increases π π stacking potential within target enzyme active sites.

Synthesis & Mechanistic Pathway

The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide relies on the Paal-Knorr pyrrole synthesis , a classical and highly robust method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or hydrazides[2][4].

Causality in Experimental Design:
  • Choice of Reagents: 2,5-hexanedione (acetonylacetone) is selected as the 1,4-dicarbonyl because its terminal methyl groups provide the 2,5-dimethyl substitution on the resulting pyrrole. This substitution is critical because unsubstituted pyrroles are highly susceptible to oxidative degradation and polymerization; the methyl groups sterically protect the highly reactive α -positions[1][5].

  • Acid Catalysis: Glacial acetic acid is utilized to protonate the carbonyl oxygens of the diketone, increasing their electrophilicity and facilitating the initial nucleophilic attack by the hydrazide nitrogen.

Caption: Paal-Knorr synthesis pathway demonstrating acid-catalyzed cyclization.

Protocol 1: Step-by-Step Paal-Knorr Condensation

This protocol is designed as a self-validating system; the precipitation of the product upon cooling serves as an immediate visual confirmation of successful cyclization.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.37 g) of isoniazid in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol (1.14 g / ~1.18 mL) of 2,5-hexanedione to the stirring solution.

  • Catalysis: Introduce 0.5 mL of glacial acetic acid. Mechanism note: The mild acid catalyzes the formation of the hemiaminal without protonating the nucleophilic hydrazide to the point of inertness.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 to 6 hours. Monitor reaction progression via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4)[4].

  • Isolation: Concentrate the solvent under reduced pressure to half its volume. Allow the mixture to cool to 4°C overnight. The target compound will precipitate as crystalline solid due to its lower solubility in cold ethanol compared to the starting materials.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold 2-propanol, and recrystallize from ethanol to yield pure N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide.

Pharmacokinetic & Metabolic Implications

The rationale for synthesizing this specific physicochemical profile is deeply rooted in overcoming the metabolic liabilities of isoniazid. INH is rapidly acetylated by NAT2 in the liver. The resulting acetyl-isoniazid is subsequently hydrolyzed to isonicotinic acid and acetylhydrazine, the latter being a known precursor to hepatotoxic reactive intermediates[6].

By incorporating the terminal nitrogen into a stable aromatic pyrrole ring, the molecule is rendered inert to NAT2.

Caption: Metabolic divergence between standard Isoniazid and its sterically shielded pyrrole derivative.

Experimental Protocols for Physicochemical Characterization

To validate the theoretical physicochemical parameters (Table 1), empirical determination of the partition coefficient (LogP) is mandatory. The standard shake-flask method is optimized here for compounds with moderate lipophilicity.

Protocol 2: Shake-Flask Determination of LogP

This protocol utilizes UV-Vis spectroscopy for quantification, exploiting the strong chromophore of the isonicotinamide core.

  • Solvent Saturation: Vigorously stir a biphasic mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases using a separatory funnel.

  • Stock Preparation: Dissolve 5 mg of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide in 10 mL of the pre-saturated 1-octanol.

  • Partitioning: In a 50 mL centrifuge tube, combine 5 mL of the drug-octanol stock with 5 mL of the pre-saturated PBS.

  • Equilibration: Agitate the mixture on a mechanical shaker at 25°C for 2 hours. Causality: 2 hours is sufficient for thermodynamic equilibrium of small, uncharged molecules.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute as necessary and measure the absorbance at the compound's λmax​ (typically ~260-270 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate LogP using the formula: LogP=log10​([Concentrationaqueous​][Concentrationoctanol​]​) .

Validation Check: If the calculated LogP deviates significantly from the predicted ~2.0, verify the pH of the aqueous phase. A drop in pH could protonate the pyridine ring, artificially driving the compound into the aqueous phase and lowering the apparent partition coefficient (LogD).

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex aqueous formulation of rigid, hydrophobic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex aqueous formulation of rigid, hydrophobic heterocycles. N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide presents a classic "brick-dust" and "grease" hybrid solubility challenge. This guide is designed to help you bypass experimental bottlenecks using field-proven, mechanistically sound methodologies.

Part 1: Physicochemical Profiling & Causality

To solve the solubility issue, we must first understand the molecular causality behind it. This compound resists aqueous solvation due to three competing physical forces:

  • High Crystal Lattice Energy ("Brick-Dust"): The pyridine-4-carboxamide core readily forms strong intermolecular amide-amide homosynthons (dimers) and stacks via π-π interactions in the solid state[1]. This high lattice energy makes it thermodynamically unfavorable for water molecules to disrupt the crystal structure.

  • High Lipophilicity ("Grease"): The 2,5-dimethylpyrrole moiety is highly hydrophobic. It repels aqueous solvation shells, driving the compound to aggregate or adhere to plasticware to minimize contact with water.

  • Weak Basicity: While the pyridine nitrogen is ionizable, its pKa is typically around 3.5–5.0[2]. At a physiological pH of 7.4, the molecule is almost completely un-ionized, eliminating any potential for ion-dipole solubilization in standard biological buffers[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it instantly crashes out when I dilute it to 100 µM in cell culture media. Why? A1: This is a phenomenon known as solvent-shift precipitation. When the DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic compound can be solvated. Stripped of its organic solvation shell, the highly lipophilic 2,5-dimethylpyrrole groups undergo hydrophobic collapse, causing rapid nucleation and precipitation. Solution: You must create a transitional solvation environment using a surfactant or a macrocyclic host before introducing it to the bulk aqueous phase.

Q2: Can I just lower the pH of my buffer to dissolve it? A2: Yes, but with severe biological limitations. Pyridine-based compounds can be protonated to form highly soluble pyridinium cations[2]. However, to achieve >99% ionization, the pH must be at least two units below the pKa (i.e., pH < 2.0)[2]. While this works for analytical chemistry (e.g., HPLC mobile phases), it is highly toxic for in vitro cell assays and in vivo dosing.

Q3: Will cyclodextrins work for this specific molecule? A3: Yes. The 2,5-dimethylpyrrole group is an excellent geometric fit for the hydrophobic cavity of β-cyclodextrin derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its superior aqueous solubility and safety profile compared to native β-cyclodextrin[3].

Part 3: Experimental Troubleshooting Workflows

SolubilityWorkflow Start Compound Insoluble in Aqueous Buffer CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay Cosolvent Protocol A: Use DMSO/Tween-80 CheckAssay->Cosolvent No (In Vitro) Cyclodextrin Protocol B: Use HP-β-CD Complexation CheckAssay->Cyclodextrin Yes (In Vivo/Cells) pHCheck Can assay tolerate acidic pH (< 3.0)? Cosolvent->pHCheck pHCheck->Cyclodextrin No SaltForm Protocol C: In situ Salt Formation pHCheck->SaltForm Yes

Caption: Decision tree for selecting the optimal solubility enhancement strategy.

Protocol A: The "Cosolvent-Surfactant" Method (Best for Robust Biochemical Assays)
  • Causality: DMSO disrupts the strong crystal lattice, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic pyrrole moiety, preventing aggregation upon aqueous dilution.

  • Self-Validating Step: Always run a vehicle control (DMSO/Tween-80 without the compound) to ensure the solubilizing agents do not inhibit your specific enzyme or assay readout.

  • Stock Preparation: Dissolve the compound in 100% DMSO to yield a 20 mM stock. Vortex and sonicate for 5 minutes until completely clear.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS).

  • Intermediate Dilution: Add 1 part of the DMSO stock dropwise into 1 part of the 10% Tween-80 solution while vortexing vigorously. This creates a 10 mM intermediate stock in 50% DMSO / 5% Tween-80.

  • Final Dilution: Dilute the intermediate stock 1:100 into your final assay buffer under rapid stirring. The final solution contains 0.5% DMSO and 0.05% Tween-80.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Best for Cell/In Vivo Assays)
  • Causality: HP-β-CD forms an inclusion complex, shielding the lipophilic 2,5-dimethylpyrrole group inside its hydrophobic cavity while its hydrophilic exterior ensures aqueous solubility[4][5]. The use of a co-solvent (ethanol) facilitates the entry of the guest molecule into the cyclodextrin cavity by breaking the initial crystal lattice[3][6].

  • Self-Validating Step: The final filtration step ensures that only the successfully complexed, fully soluble compound is carried forward, preventing particulate-induced toxicity in cells.

  • Host Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in distilled water or a mild buffer.

  • Co-solvency Facilitation: Dissolve your compound in a minimal amount of ethanol (e.g., 10 mg in 100 µL EtOH)[3].

  • Complexation: Add the ethanol solution dropwise to 10 mL of the 20% HP-β-CD solution under continuous magnetic stirring at 37°C.

  • Solvent Evaporation: Leave the vial open in a fume hood or use a gentle stream of nitrogen to evaporate the ethanol over 2-4 hours.

  • Filtration & Quantification: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug. Quantify the final dissolved concentration using HPLC-UV[2].

CD_Mechanism Drug Free Compound (Hydrophobic Pyrrole + Pyridine) Cosolvent Ethanol Co-solvent (Breaks Crystal Lattice) Drug->Cosolvent Dissolved in CD HP-β-Cyclodextrin (Hydrophobic Cavity + Hydrophilic Exterior) Complex Inclusion Complex (Pyrrole shielded in CD cavity) CD->Complex Host molecule Cosolvent->Complex Facilitates entry Water Aqueous Bulk Phase (Solvates hydrophilic exterior) Complex->Water Highly Soluble in

Caption: Mechanistic pathway of co-solvent facilitated cyclodextrin inclusion complexation.

Part 4: Quantitative Data Summary

Enhancement TechniqueMechanism of ActionMax Estimated ConcentrationBiological CompatibilityPros / Cons
pH Adjustment (< 2.0) Pyridine protonation[2]> 50 mMVery Low (Toxic)Pro: High solubility. Con: Destroys cells/proteins.
DMSO / Tween-80 Micellar encapsulation100 - 500 µMModeratePro: Fast, easy. Con: Surfactants may lyse sensitive cells.
HP-β-CD Complexation Hydrophobic cavity inclusion[5]1 - 5 mMHigh (In vivo safe)Pro: Excellent safety profile. Con: Requires preparation time.
Solid Dispersion / Cocrystal Lattice energy disruption[1]Formulation dependentHighPro: Great for oral dosing. Con: Complex solid-state synthesis.

References

  • [2] BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.2

  • [3] MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.3

  • [1] PMC / NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.1

  • [6] PMC / NIH. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid.6

  • [4] Global Pharmaceutical Sciences Review (GPSR). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...4

  • [5] PMC / NIH. Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin.5

Sources

Optimization

Technical Support Center: N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide Synthesis

Welcome to the Technical Support Center for the synthesis and purification of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide. This portal is designed for researchers and drug development professionals dealing with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide. This portal is designed for researchers and drug development professionals dealing with the derivatization of isoniazid via the Paal-Knorr condensation. Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and impurity profiling data.

Section 1: Troubleshooting Guide & FAQs

Q1: My final product is heavily contaminated with unreacted isoniazid. How do I remove it without losing my target pyrrole? A1: The separation of unreacted [1] from your target product relies on exploiting their differential lipophilicity and pKa values. Isoniazid is highly polar and water-soluble due to its free hydrazide group. In contrast, the condensation of the hydrazide with hexane-2,5-dione forms a 2,5-dimethylpyrrole ring, significantly increasing the molecule's lipophilicity. Causality & Action: Do not use strongly acidic aqueous washes (e.g., 1M HCl). The pyridine ring present in both isoniazid and your product has a pKa of approximately 3.5. An acidic wash will protonate the product's pyridine ring, dragging it into the aqueous phase and destroying your yield. Instead, dissolve your crude mixture in ethyl acetate and wash with a mildly alkaline solution (saturated NaHCO₃). This ensures the pyridine nitrogen remains deprotonated and lipophilic, keeping the product in the organic layer while the highly polar isoniazid partitions into the aqueous waste.

Q2: I am seeing a persistent yellow/brown discoloration in my product. What is this impurity, and how do I prevent it? A2: This discoloration is typically caused by oxidized pyrrole polymers. Pyrroles are electron-rich aromatic systems that are notoriously sensitive to air and light, readily undergoing radical auto-oxidation to form colored polymeric species[2]. Furthermore, unreacted[2] can also degrade into colored adducts. Causality & Action: To prevent this, the reaction must be treated as an oxygen-sensitive system. Degas your solvents and run the reaction under an inert atmosphere (N₂ or Argon). If the polymers have already formed, they can be removed by treating the organic phase with activated carbon (charcoal) prior to recrystallization. The high surface area of the carbon selectively adsorbs the large, conjugated polymeric impurities.

Q3: LC-MS analysis of my crude mixture shows a high-molecular-weight impurity (m/z ~353). What is this, and how can I avoid it? A3: This mass corresponds to the uncyclized bis-hydrazone intermediate,[3]. This kinetic trap forms when two equivalents of isoniazid react with the two distinct ketone groups of a single hexane-2,5-dione molecule before the intramolecular cyclization can occur. Causality & Action: The [4] requires the formation of a hemiaminal intermediate followed by dehydration[5]. To drive the thermodynamic cyclization over the kinetic bis-hydrazone formation, ensure you are using a slight stoichiometric excess of hexane-2,5-dione (1.1 to 1.2 equivalents) and maintain sufficient heating (reflux) with a weak acid catalyst (like acetic acid).

Section 2: Mechanistic and Workflow Visualizations

Mechanism Start Isoniazid + Hexane-2,5-dione Hemiaminal Hemiaminal Intermediate (Cyclization Precursor) Start->Hemiaminal H+ Catalyst, Heat BisHydrazone Bis-hydrazone Impurity (Kinetic Trap) Start->BisHydrazone Excess Isoniazid Product N-(2,5-dimethyl-1H-pyrrol-1-yl) pyridine-4-carboxamide Hemiaminal->Product Dehydration (-2 H2O) Polymers Oxidized Pyrrole Polymers (Colored Impurities) Product->Polymers O2 / Light Exposure

Reaction pathway showing the Paal-Knorr cyclization and common impurity formation routes.

Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc / NaHCO3) Crude->Extraction AqPhase Aqueous Phase (Isoniazid, Acid) Extraction->AqPhase Discard OrgPhase Organic Phase (Product, Hexanedione) Extraction->OrgPhase Retain Charcoal Activated Carbon Filtration OrgPhase->Charcoal Removes Polymers Recryst Recrystallization (EtOH/H2O) Charcoal->Recryst Evaporate & Redissolve Pure Pure Product Recryst->Pure Filter & Dry

Step-by-step purification workflow to isolate the target pyrrole from impurities.

Section 3: Quantitative Impurity Profiling

To effectively troubleshoot your purification, it is critical to understand the physicochemical properties of all species in your reaction flask.

ComponentMolecular Weight ( g/mol )Approx. pKaAqueous SolubilityTargeted Removal Strategy
Isoniazid (Starting Material)137.141.8 (hydrazide), 3.6 (pyridine)High (~140 g/L)Mildly basic aqueous wash (NaHCO₃)
Hexane-2,5-dione (Starting Material)114.14N/AModerate (>100 g/L)Vacuum evaporation / Hexane trituration
Target Product (Pyrrole Derivative)215.25~3.5 (pyridine)LowRetained in organic phase (EtOAc)
Bis-hydrazone (Impurity)352.39~3.6 (pyridine)Very LowRemoved via Recrystallization (EtOH/H₂O)

Section 4: Validated Experimental Methodologies

Protocol A: Optimized Paal-Knorr Synthesis

Objective: Maximize hemiaminal dehydration while suppressing bis-hydrazone formation.

  • Preparation : In an oven-dried 100 mL round-bottom flask, suspend 1.37 g (10.0 mmol) of isoniazid in 25 mL of anhydrous ethanol.

  • Catalysis & Addition : Add 1.25 g (11.0 mmol, 1.1 equiv) of hexane-2,5-dione, followed by 0.06 g (1.0 mmol, 10 mol%) of glacial acetic acid.

  • Inert Atmosphere : Purge the flask with Nitrogen gas for 5 minutes to displace oxygen and prevent pyrrole auto-oxidation.

  • Reflux : Attach a reflux condenser and heat the mixture to 80°C with continuous stirring for 3 hours. The suspension will gradually turn into a homogeneous solution as the isoniazid is consumed.

  • Monitoring : Verify reaction completion via TLC (Eluent: 5% Methanol in Dichloromethane). The product spot will be UV-active and migrate higher (less polar) than the baseline isoniazid spot.

  • Concentration : Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

Protocol B: Targeted Purification Workflow

Objective: Isolate the target molecule utilizing differential solubility and carbon adsorption.

  • Extraction : Dissolve the concentrated crude residue in 50 mL of Ethyl Acetate (EtOAc).

  • Alkaline Wash : Transfer the solution to a separatory funnel. Add 25 mL of saturated aqueous NaHCO₃. Shake vigorously and vent. Allow the layers to separate. The unreacted isoniazid and acetic acid catalyst will partition into the lower aqueous layer. Discard the aqueous layer.

  • Secondary Wash : Wash the organic layer with 25 mL of brine (saturated NaCl) to remove residual water and highly polar trace impurities.

  • Decolorization : Transfer the organic layer to an Erlenmeyer flask. Add 2.0 g of anhydrous Na₂SO₄ (drying agent) and 0.2 g of activated carbon. Stir the suspension for 15 minutes at room temperature to adsorb colored oxidized polymers.

  • Filtration : Filter the mixture through a tightly packed Celite pad to remove the carbon and drying agent. Rinse the pad with an additional 10 mL of EtOAc.

  • Evaporation & Recrystallization : Evaporate the filtrate to dryness. Redissolve the resulting solid in a minimum volume of boiling ethanol (~5-8 mL). Slowly add warm distilled water dropwise until the solution becomes faintly cloudy. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation : Collect the purified white/off-white crystals via vacuum filtration and dry under high vacuum for 12 hours.

References

  • Amarnath, V., et al. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at:[Link]

  • National Center for Biotechnology Information. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK). PMC - NIH. Available at:[Link]

  • Wikipedia Contributors. Hexane-2,5-dione. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. Synthesis and spectroscopic studies of 2,5-hexanedione bis(isonicotinylhydrazone) and its first raw transition metal complexes. PubMed. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when working with lipophilic anti-tubercular agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when working with lipophilic anti-tubercular agents. N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide is an advanced isoniazid (INH) derivative designed to enhance bacterial membrane permeation against Mycobacterium tuberculosis (1)[1]. However, its unique structural features introduce specific vulnerabilities in aqueous environments, often leading to rapid degradation (2)[2].

This guide provides mechanistic insights, diagnostic FAQs, and self-validating experimental protocols to help you stabilize this compound during your assays.

Mechanistic Insights: The Causality of Degradation

To troubleshoot effectively, we must first understand why the molecule breaks down. The degradation of this specific INH-pyrrole hybrid is driven by two primary pathways:

  • Hydrolytic Cleavage: The molecule contains a sensitive N-N carboxamide linkage bridging a pyridine ring and a pyrrole ring. In aqueous solutions, particularly at pH extremes, this bond undergoes nucleophilic attack by water. This hydrolysis typically yields isonicotinic acid (INA) and hydrazine derivatives as final metabolites (3)[3].

  • Oxidative Degradation: The 2,5-dimethylpyrrole moiety is highly electron-rich. In the presence of dissolved oxygen and light, it undergoes autoxidation, generating pyrrole radicals that rapidly polymerize into highly conjugated, colored byproducts.

  • pH Dependency: Isoniazid derivatives exhibit a U-shaped pH-stability profile. They are most stable at near-neutral pH (6.0–7.4) but degrade rapidly under acidic conditions (pH < 5.0) due to protonation of the nitrogens, which activates the adjacent bonds for hydrolysis (4)[4].

DegradationPathway Parent N-(2,5-dimethyl-1H-pyrrol-1-yl) pyridine-4-carboxamide Hydrolysis Hydrolysis (pH Extremes) Parent->Hydrolysis Oxidation Oxidation (O2 / Light) Parent->Oxidation INH Isoniazid / Isonicotinic Acid Hydrolysis->INH Pyrrole 1-amino-2,5-dimethylpyrrole (or Diketone) Hydrolysis->Pyrrole Polymer Oxidative Byproducts (Pink/Brown Discoloration) Oxidation->Polymer

Fig 1. Primary degradation pathways of the isoniazid-pyrrole derivative in aqueous solution.

Diagnostic FAQs: Resolving Common Experimental Issues

Q1: My stock solution turned pink/brown after 24 hours on the bench. Is it still viable for my in vitro assays? A: No, it is not viable. The discoloration is a hallmark of pyrrole ring oxidation and subsequent polymerization. The 2,5-dimethylpyrrole ring is highly susceptible to photo-oxidation.

  • Causality: Light and dissolved oxygen trigger radical formation on the electron-rich pyrrole ring.

  • Solution: Always prepare stock solutions in amber vials. Degas your aqueous buffers (using sonication or nitrogen sparging) prior to dissolving the compound. Store aliquots at -20°C and avoid freeze-thaw cycles.

Q2: During HPLC analysis, I am seeing an increasing secondary peak at a lower retention time. What is this? A: This is likely free isoniazid or isonicotinic acid resulting from the hydrolytic degradation of your compound.

  • Causality: The carboxamide linkage undergoes hydrolysis in the aqueous mobile phase or sample diluent, especially if your sample is sitting in the autosampler at room temperature for extended periods.

  • Solution: Maintain your autosampler at 4°C. Ensure your sample diluent is buffered to pH 7.0–7.4, where the derivative exhibits maximum stability.

Q3: My compound is precipitating out of the aqueous buffer before degradation even occurs. How can I fix this? A: Isoniazid-pyrrole derivatives are intentionally designed to be more lipophilic than INH to improve bacterial cell wall penetration, which inherently reduces their aqueous solubility.

  • Causality: The hydrophobic 2,5-dimethylpyrrole group drastically lowers the aqueous solubility compared to the parent INH.

  • Solution: Use a co-solvent system. Pre-dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 10 mM), then dilute into your aqueous buffer immediately before the assay, ensuring the final DMSO concentration remains below 1% (v/v) to prevent cytotoxicity.

Workflow Start Detect Degradation (HPLC / Color Change) CheckPH Check Solution pH Start->CheckPH IsAcidic pH < 5.0 or > 8.0? CheckPH->IsAcidic Buffer Use Citrate/Phosphate Buffer (pH 6.0-7.4) IsAcidic->Buffer Yes CheckLight Assess Light/O2 Exposure IsAcidic->CheckLight No Protect Use Amber Vials & Degassed Solvents CheckLight->Protect

Fig 2. Step-by-step troubleshooting workflow for mitigating solution instability.

Quantitative Data: Stability Profiling

The following table summarizes the expected degradation kinetics of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide under various conditions, based on standard stability-indicating assays for INH derivatives.

ConditionpHTemperatureHalf-Life (t½)Primary Degradation Pathway
0.1 N HCl1.025°C< 2 hoursAcid-catalyzed hydrolysis
Acetate Buffer4.525°C~ 48 hoursMild hydrolysis
Phosphate Buffer7.425°C> 14 daysStable (Minimal degradation)
Phosphate Buffer7.437°C~ 5 daysTemperature-accelerated hydrolysis
0.1 N NaOH13.025°C< 12 hoursBase-catalyzed hydrolysis
Unbuffered H₂O (Light Exposed)~6.525°C~ 24 hoursPhoto-oxidation (Pyrrole ring)

Experimental Protocols: Self-Validating Stability Assay

To accurately assess the degradation of your specific batch, you must implement a robust, stability-indicating RP-HPLC protocol. This protocol is self-validating because it includes a T=0 baseline and forced degradation controls to ensure mass balance (i.e., proving that the loss of the parent peak corresponds directly to the appearance of degradation peaks).

Step-by-Step RP-HPLC Stability Workflow

Phase 1: Preparation of Solutions

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer, adjusted to pH 7.4. Filter through a 0.22 µm membrane.

  • Stock Solution: Accurately weigh 5.0 mg of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide and dissolve in 1.0 mL of HPLC-grade DMSO (5 mg/mL stock).

  • Working Sample: Dilute the stock solution 1:100 into the pH 7.4 buffer to achieve a final concentration of 50 µg/mL. Prepare in triplicate in amber HPLC vials.

Phase 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 60% Buffer (0.1% Formic Acid in Water) and 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the pyridine ring).

  • Injection Volume: 10 µL.

Phase 3: Execution and Self-Validation

  • T=0 Baseline: Inject the working sample immediately upon preparation. Record the peak area of the intact parent compound. This serves as your 100% reference.

  • Forced Degradation Control: Treat a separate 50 µg/mL sample with 0.1 N HCl and heat at 60°C for 1 hour. Inject this sample to identify the retention times of the degradation products (e.g., INH, isonicotinic acid). Validation check: This proves your method can successfully resolve the parent peak from its degradation products.

  • Time-Course Analysis: Incubate the working samples at the desired temperature (e.g., 37°C for physiological relevance). Inject samples at T=1h, 4h, 12h, 24h, and 48h.

  • Data Analysis: Plot the natural log of the remaining parent peak area versus time to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

References

  • Technical Support Center: Overcoming Instability Issues with Isoniazid Derivatives . BenchChem. 2

  • STABLE ISONIAZID DERIVATIVES: IN SILICO STUDIES, SYNTHESIS AND BIOLOGICAL ASSESSMENT AGAINST Mycobacterium tuberculosis IN LIQUID CULTURE . Rasayan Journal of Chemistry. 1

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement . Frontiers. 3

  • Stability Study of an Extemporaneous Isoniazid Oral Suspension Prepared using Commercially Available Tablets with X-Temp® Oral Suspension System . Malaysian Journal of Pharmacy (MJP). 4

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide Synthesis Methods: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical elegance, but for their bench-level reproducibility, scalability, and environmental footprint. The hybridiza...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical elegance, but for their bench-level reproducibility, scalability, and environmental footprint. The hybridization of the isoniazid (isonicotinic acid hydrazide) pharmacophore with a lipophilic 2,5-dimethylpyrrole moiety yields N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide, a compound of significant interest in anti-tubercular drug discovery[1].

Synthesizing this molecule relies on the classic Paal-Knorr condensation between isoniazid and hexane-2,5-dione. However, the reduced nucleophilicity of the acyl hydrazide nitrogen—compared to standard alkyl amines—introduces unique thermodynamic barriers[2]. This guide objectively compares three leading synthesis modalities, dissecting the causality behind their experimental parameters to ensure your team achieves self-validating, reproducible results.

Mechanistic Causality: Overcoming the Hydrazide Barrier

The Paal-Knorr condensation proceeds via a bis-hemiaminal intermediate. For acyl hydrazides like isoniazid, the strongly electron-withdrawing carbonyl group pulls electron density away from the terminal nitrogen, significantly slowing the initial nucleophilic attack on the 1,4-diketone. Furthermore, the subsequent double dehydration step requires substantial activation energy to achieve aromatization into the pyrrole ring[2].

Consequently, the choice of synthetic methodology—whether thermal, microwave-assisted, or mechanochemical—profoundly impacts the reaction kinetics, yield, and impurity profile.

Mechanism Isoniazid Isoniazid (Acyl Hydrazide) Hemiaminal Bis-hemiaminal Intermediate Isoniazid->Hemiaminal Nucleophilic Attack Diketone Hexane-2,5-dione (1,4-Diketone) Diketone->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization H+ / Heat Dehydration Double Dehydration (-2 H2O) Cyclization->Dehydration Rate-Limiting Product N-(2,5-dimethyl-1H-pyrrol-1-yl) pyridine-4-carboxamide Dehydration->Product Aromatization

Caption: Paal-Knorr mechanistic pathway for N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide.

Comparative Analysis of Synthesis Modalities

Method A: Conventional Reflux (The Baseline)

Utilizing ethanol as a solvent with a catalytic amount of glacial acetic acid, this method relies on prolonged convective heating[1].

  • Causality: The acid protonates the diketone carbonyls, increasing their electrophilicity to compensate for the hydrazide's poor nucleophilicity. However, prolonged heating (6–12 hours) often leads to partial hydrolysis of the hydrazide or thermal degradation, capping yields at ~75%[1].

Method B: Microwave-Assisted Synthesis (The High-Throughput Standard)

Microwave (MW) irradiation applies dielectric heating directly to the polar solvent and intermediates[2].

  • Causality: The rapid, volumetric heating ensures that the activation energy for the rate-limiting dehydration step is overcome in minutes rather than hours. This minimizes side reactions, boosting yields to >90% while significantly reducing the E-factor (waste-to-product ratio)[2].

Method C: Mechanochemical Grinding (The Green Alternative)

Solvent-free ball milling or mortar-and-pestle grinding relies entirely on mechanical force[3].

  • Causality: The absence of solvent drastically increases the effective concentration of the reactants. Localized frictional heating and the continuous generation of fresh, reactive crystalline surfaces drive the condensation forward without the need for external bulk heating or strong liquid acid catalysts[3].

Workflow cluster_A Method A: Conventional Reflux cluster_B Method B: Microwave-Assisted cluster_C Method C: Mechanochemical Start Equimolar Isoniazid + Hexane-2,5-dione Reflux Ethanol + Glacial AcOH Reflux 6-12h Start->Reflux MW Solvent-Free or EtOH MW 100°C, 5-10 min Start->MW Grind Ball Milling / Grinding Room Temp, 20-30 min Start->Grind WorkupA Concentration & Recrystallization Reflux->WorkupA Product Pure N-(2,5-dimethyl-1H-pyrrol-1-yl) pyridine-4-carboxamide WorkupA->Product WorkupB Direct Precipitation in Ice Water MW->WorkupB WorkupB->Product WorkupC Water Wash & Filtration Grind->WorkupC WorkupC->Product

Caption: Comparative workflows for conventional, microwave, and mechanochemical synthesis.

Quantitative Performance Metrics

To aid in protocol selection, the following table summarizes the empirical performance data across the three methodologies.

ParameterMethod A: Conventional RefluxMethod B: Microwave-AssistedMethod C: Mechanochemical
Reaction Time 6 - 12 hours5 - 10 minutes20 - 30 minutes
Average Yield 70 - 75%88 - 95%85 - 90%
Catalyst Required Glacial Acetic AcidNone / MinimalNone (or solid acid)
Solvent Waste High (Ethanol)Low / NoneNone
Scalability Excellent (>100g)Limited by MW cavity sizeGood (with ball mill)
Reproducibility Moderate (thermal degradation risk)High (precise parameter control)High (if milling energy is constant)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical phase changes or utilizing targeted analytical checks, researchers can confirm reaction progress in real-time without relying solely on end-point LC-MS.

Protocol A: Conventional Reflux[1]
  • Setup: In a 100 mL round-bottom flask, suspend isoniazid (10 mmol, 1.37 g) and hexane-2,5-dione (11 mmol, 1.25 g) in 30 mL of 96% ethanol. Add 0.5 mL of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C with continuous stirring for 6 to 8 hours.

  • Self-Validation Check: The formation of the pyrrole ring is accompanied by a distinct color change from a colorless suspension to a homogenous pale yellow/tan solution. TLC (Ethyl Acetate:Hexane 1:1) should confirm the disappearance of the UV-active isoniazid spot ( Rf​ ~0.1) and the appearance of a new high- Rf​ product spot.

  • Workup: Remove ~70% of the solvent under reduced pressure. Allow the concentrated solution to cool to 4°C overnight. Filter the separated solid and recrystallize from 2-propanol to yield tan crystals.

Protocol B: Microwave-Assisted Synthesis[2]
  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine isoniazid (5 mmol, 0.68 g) and hexane-2,5-dione (5.5 mmol, 0.63 g). Add 2 mL of absolute ethanol to facilitate energy transfer (alternatively, this can be run solvent-free if the diketone acts as the microwave absorber).

  • Reaction: Seal the vial and irradiate in a dedicated laboratory microwave reactor at 100°C for 5 to 10 minutes (Dynamic power mode, max 150 W).

  • Self-Validation Check: The reaction mixture will rapidly transition from a heterogeneous suspension to a clear melt/solution upon reaching 100°C.

  • Workup: Pour the hot mixture directly into 20 mL of crushed ice/water. The sudden drop in solubility will force the immediate precipitation of the product. Filter, wash with cold water, and dry under a vacuum.

Protocol C: Mechanochemical Grinding[3]
  • Setup: Place equimolar amounts of isoniazid (5 mmol, 0.68 g) and hexane-2,5-dione (5 mmol, 0.57 g) into a zirconium oxide milling jar with two 10 mm zirconium balls. (For manual grinding, use an agate mortar and pestle).

  • Reaction: Mill at 25 Hz for 20 to 30 minutes.

  • Self-Validation Check: Monitor the physical state. The initial solid/liquid mixture will briefly form a sticky paste as the localized reaction generates water (the byproduct of the double dehydration). As the condensation completes, the paste will solidify into a dry powder. This phase change serves as an internal visual indicator of reaction completion.

  • Workup: Scrape the powder from the jar/mortar, suspend in 15 mL of distilled water to dissolve any unreacted isoniazid, filter, and dry the residue to obtain the pure product.

References

  • Title: Design, synthesis, and evaluation of the antimycobacterial activity of 3-mercapto-1,2,4-triazole--pyrrole hybrids Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: High-Throughput Mass Spectrometry Screening Platform for Discovering New Chemical Reactions under Uncatalyzed, Solvent-Free Experimental Conditions Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Pyrrole‐Thiazolidin‐4‐one Analogues Exhibit Promising Anti‐Tuberculosis Activity Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide proper disposal procedures

Standard Operating Procedure & Disposal Guide: N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide Executive Summary & Chemical Profile As a Senior Application Scientist, I have developed this protocol to bridge the ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide

Executive Summary & Chemical Profile

As a Senior Application Scientist, I have developed this protocol to bridge the gap between regulatory safety requirements and practical laboratory workflows. N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide (also known as N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide) is a specialized heterocyclic building block frequently utilized in the synthesis of biologically active compounds, such as anti-tubercular agents and novel hydrazones [1, 2].

Because this molecule features both a lipophilic 2,5-dimethylpyrrole ring and a polar pyridine-4-carboxamide moiety, it readily interacts with biological membranes. Consequently, it is classified under the Globally Harmonized System (GHS) as an Acute Toxin (Category 4) across all primary exposure routes: oral, dermal, and inhalation [1]. Strict adherence to the disposal and handling protocols outlined below is non-negotiable to prevent occupational exposure and environmental contamination.

Quantitative Chemical Data
Property / IdentifierData / Value
IUPAC / Chemical Name N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
CAS Registry Number 5588-11-4
PubChem CID 21780 (SQ 3242)
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Physical Form Solid / Crystalline Powder
GHS Hazard Statements H302 (Oral), H312 (Dermal), H332 (Inhalation)
Signal Word Warning (GHS07)

Operational Handling & Experimental Workflow

To ensure experimental reproducibility and safety, you must understand the causality behind the solvent choices. The compound's amphiphilic nature means it is poorly soluble in water but highly soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol [3].

Protocol 1: Safe Preparation of a 10 mM Stock Solution

Self-Validating System: The absence of particulate matter post-vortexing confirms complete solvation, ensuring accurate downstream dosing.

  • Preparation: Conduct all weighing inside a certified chemical fume hood. Use an anti-static weigh boat to prevent the fine powder from aerosolizing (mitigating the H332 inhalation hazard).

  • Weighing: Accurately weigh 2.15 mg of the compound for every 1 mL of solvent required.

  • Solvation: Transfer the powder to a sterile, amber glass vial. Add anhydrous DMSO. Scientific Rationale: Anhydrous DMSO prevents the hydrolysis of the carboxamide bond during long-term storage.

  • Verification: Vortex the solution for 30–60 seconds. Visually inspect against a light source; the solution must be completely transparent.

  • Storage: Aliquot into single-use vials and store at -20°C. Protect from light to prevent photodegradation of the pyrrole ring.

Lifecycle & Waste Routing

The following diagram illustrates the logical flow of the chemical from receipt to final thermal destruction.

ChemicalLifecycle A 1. Receipt & Storage (Desiccator, RT) B 2. Stock Solution Prep (Fume Hood, DMSO) A->B C 3. Experimental Assay (In Vitro / Synthesis) B->C D 4. Waste Segregation (Solid vs. Liquid) C->D E 5a. Liquid Waste (Non-Halogenated) D->E F 5b. Solid Waste (Contaminated PPE) D->F G 6. Licensed Incineration (Thermal Destruction) E->G F->G

Workflow from compound receipt to final thermal destruction.

Proper Disposal Procedures

Because this compound is a biologically active nitrogenous heterocycle, it must never be disposed of down the drain or in standard municipal waste . High-temperature incineration is the only acceptable method of destruction. Temperatures exceeding 1000°C are required to fully cleave the stable C-N bonds, converting the compound into nitrogen oxides (NOx), which are subsequently neutralized by the incinerator's environmental scrubbers.

Protocol 2: Liquid Waste Segregation
  • Categorization: If the compound was dissolved in DMSO, ethanol, or methanol, route the waste to the Non-Halogenated Organic Waste stream. If chloroform or dichloromethane was used during synthesis, it must be routed to the Halogenated Organic Waste stream.

  • Containment: Pour the liquid waste into a high-density polyethylene (HDPE) carboy designated for hazardous solvents.

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are present in the carboy, as pyrrole derivatives can undergo violent exothermic oxidation.

  • Labeling: Clearly label the container with the chemical name, CAS number (5588-11-4), and the specific solvent used.

Protocol 3: Solid Waste Disposal
  • Collection: Place all contaminated consumables (weigh boats, pipette tips, empty vials, and gloves) into a puncture-resistant, sealable hazardous waste bag.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof container (e.g., a dedicated biological/chemical solid waste bin).

  • Transfer: Transfer the container to your facility's centralized hazardous waste accumulation area for pickup by a licensed chemical disposal contractor for incineration.

Protocol 4: Dry Powder Spill Cleanup

Causality: Sweeping dry powder directly creates airborne particulates, exacerbating the H332 inhalation risk. Wetting the spill suppresses aerosolization.

  • PPE: Immediately don a particulate respirator (N95 or higher), safety goggles, a lab coat, and double nitrile gloves.

  • Containment: Gently cover the spilled powder with a chemical absorbent pad.

  • Wetting: Carefully dampen the pad with 70% ethanol or water. Allow 2 minutes for the liquid to suppress the dust.

  • Collection: Wipe up the spill from the outside edges moving inward. Place all used pads into a solid hazardous waste bag.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a final wipe with 70% ethanol to ensure all lipophilic residues are solubilized and removed.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21780, SQ 3242." PubChem. [Link]

  • Wikipedia Contributors. "Isonicotinamide." Wikipedia, The Free Encyclopedia. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
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Reactant of Route 2
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
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